molecular formula C12H17NO3S B8754224 1-tosyl-2-(S)-pyrrolidinemethanol CAS No. 55456-48-9

1-tosyl-2-(S)-pyrrolidinemethanol

Cat. No.: B8754224
CAS No.: 55456-48-9
M. Wt: 255.34 g/mol
InChI Key: ROHDMTXJNIUWBL-NSHDSACASA-N
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Description

1-Tosyl-2-(S)-pyrrolidinemethanol is a chiral pyrrolidine derivative characterized by a hydroxymethyl group at the 2-position (S-configuration) and a tosyl (p-toluenesulfonyl) group at the 1-position. It is synthesized via nucleophilic substitution, where (S)-pyrrolidinemethanol reacts with tosyl chloride in the presence of triethylamine, yielding a pale yellow solid with a 55% yield after purification . The compound’s melting point is 82°C, and its structure makes it valuable in asymmetric synthesis and chiral separation technologies.

Properties

CAS No.

55456-48-9

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

[(2S)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H17NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h4-7,11,14H,2-3,8-9H2,1H3/t11-/m0/s1

InChI Key

ROHDMTXJNIUWBL-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares 1-tosyl-2-(S)-pyrrolidinemethanol with similar pyrrolidinemethanol derivatives:

Compound Name 1-Position Substituent 2-Position Configuration Key Applications Stability/Solubility Notes
This compound Tosyl (p-Ts) S-hydroxymethyl Chiral stationary phases (CSPs) High chemical stability; compatible with aggressive mobile phases
(S)-1-Benzyl-2-pyrrolidinemethanol Benzyl S-hydroxymethyl Organocatalysis; chiral intermediates Moderate stability; sensitive to acidic conditions
1-Methyl-2-(S)-pyrrolidinemethanol Methyl S-hydroxymethyl Pharmaceutical intermediates High solubility in polar solvents
1-(4-Nitrophenyl)-2-pyrrolidinemethanol 4-Nitrophenyl S-hydroxymethyl Catalysis; chiral resolution Electron-withdrawing group enhances reactivity

Stability and Compatibility

  • The tosyl group in this compound enhances resistance to hydrolysis and organic solvents, making it suitable for HPLC columns using aggressive mobile phases (e.g., acetonitrile, methanol) .
  • Silica-based CSPs degrade under extreme pH, whereas 3D GNS-supported tosyl-pyrrolidinemethanol columns maintain performance .
  • Benzyl and methyl analogs exhibit lower stability in acidic or oxidizing environments .

Research Findings and Industrial Relevance

Cost-Effectiveness of 3D GNS-Based CSPs

Functionalized 3D GNS materials modified with this compound are 30–40% cheaper than commercial silica-based columns due to simplified fabrication .

Catalytic Performance

  • Tosyl-pyrrolidinemethanol derivatives show superior enantioselectivity (>99% ee) in pharmaceutical separations compared to benzyl analogs (85–90% ee) .
  • Methyl derivatives are preferred in drug synthesis (e.g., pravadoline intermediates) due to their solubility in aqueous media .

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